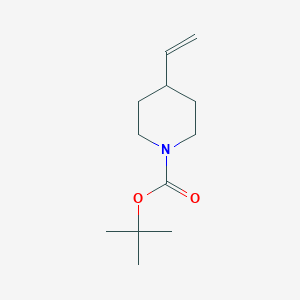

Tert-butyl 4-vinylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-ethenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUCYFONIRHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448075 | |

| Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180307-56-6 | |

| Record name | tert-Butyl 4-ethenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide for Chemical Researchers

Foreword: This document provides a comprehensive technical overview of the chemical and physical properties of tert-butyl 4-vinylpiperidine-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and safety information. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its structural motif is prevalent in a variety of biologically active molecules.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-vinylpiperidine, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1][2][3][4] The presence of the vinyl group offers a versatile handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions at the piperidine nitrogen.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₂ | [5] |

| Molecular Weight | 211.30 g/mol | [5] |

| CAS Number | 180307-56-6 | [5] |

| Boiling Point | 268.886 °C at 760 mmHg (Predicted) | |

| Density | 1.028 g/cm³ (Predicted) | |

| Refractive Index | 1.517 (Predicted) | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Data not available. Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is tert-butyl 4-formylpiperidine-1-carboxylate . The synthesis of this starting material is well-documented.[6][7]

Plausible Synthesis Workflow

The following diagram illustrates a probable synthetic pathway for this compound.

Caption: Plausible synthetic route via the Wittig reaction.

General Experimental Protocol (Hypothetical)

Materials:

-

Tert-butyl 4-formylpiperidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Anhydrous work-up and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel)

Procedure:

-

Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a characteristic deep orange or yellow, indicating the formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve tert-butyl 4-formylpiperidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Spectral Data

While a comprehensive, publicly available dataset of experimental spectra is limited, a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[8] Researchers are encouraged to contact such suppliers for detailed analytical information.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons, and the vinyl group protons (typically in the 5-6 ppm region, showing characteristic splitting patterns).

-

¹³C NMR: Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperidine ring, and the two sp² hybridized carbons of the vinyl group.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the carbamate (around 1680-1700 cm⁻¹), C-O stretching, and C=C stretching of the vinyl group.

-

Mass Spectrometry: The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Reactivity and Potential Applications in Drug Discovery

The vinyl group of this compound is a key functional group that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 180307-56-6 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 8. 180307-56-6|this compound|BLD Pharm [bldpharm.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-vinylpiperidine-1-carboxylate CAS number 180307-56-6

An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate

CAS Number: 180307-56-6

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, common synthetic routes, and significant applications, particularly in the realm of drug discovery as a key intermediate for various therapeutic agents. Furthermore, this guide includes detailed experimental protocols, spectroscopic data, and essential safety and handling information tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear liquid at room temperature.[1] Its core structure consists of a piperidine ring substituted with a vinyl group at the 4-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The Boc group is a common amine protecting group in organic synthesis, valued for its stability under various reaction conditions and its straightforward removal under acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180307-56-6 | [2] |

| Molecular Formula | C₁₂H₂₁NO₂ | [2][3] |

| Molecular Weight | 211.30 g/mol | [2][4] |

| Boiling Point | 268.9 ± 29.0 °C (Predicted) | [2] |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.517 | [4] |

| Vapor Pressure | 0.007 mmHg at 25°C | [4] |

| SMILES | C(=C)C1CCN(CC1)C(=O)OC(C)(C)C | [5] |

| InChI Key | LKUCYFONIRHGSQ-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the modification of a pre-existing piperidine core. A common strategy is the Wittig reaction or a similar olefination protocol starting from the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. The starting aldehyde itself can be synthesized from commercially available piperidin-4-ylmethanol through Boc protection of the amine followed by oxidation of the alcohol.

A general synthetic approach is outlined below:

Caption: General synthetic workflow for this compound.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The vinyl group on this compound serves as a versatile chemical handle for a variety of chemical transformations, including but not limited to, Heck coupling, Michael addition, epoxidation, and polymerization. This makes it a valuable building block for creating diverse molecular libraries for drug screening.

This compound and its derivatives are key intermediates in the synthesis of complex pharmaceutical agents. For instance, piperidine derivatives are central to the structure of drugs such as fentanyl and its analogues, as well as inhibitors of cyclin-dependent kinase 9 (CDK9), which are being investigated for cancer therapy.[6][7]

Caption: Role as a versatile building block in organic synthesis.

Spectroscopic and Analytical Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected data types are listed below.

Table 2: Spectroscopic Data for this compound

| Analysis Type | Description |

| ¹H-NMR | Proton Nuclear Magnetic Resonance provides information on the hydrogen atom environment, confirming the presence of the vinyl, piperidine, and Boc groups. |

| ¹³C-NMR | Carbon-13 Nuclear Magnetic Resonance identifies all unique carbon atoms in the molecule. |

| Mass Spec (MS) | Mass Spectrometry confirms the molecular weight of the compound. |

| Infrared (IR) | Infrared Spectroscopy identifies characteristic functional groups, such as the C=C stretch of the vinyl group and the C=O stretch of the carbamate. |

| HPLC/LC-MS | High-Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry are used to determine the purity of the compound.[8] |

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[9] |

| H315 | Causes skin irritation.[9] | |

| H319 | Causes serious eye irritation.[9] | |

| H335 | May cause respiratory irritation.[9] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P264 | Wash hands thoroughly after handling.[9] | |

| P270 | Do not eat, drink or smoke when using this product.[9] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Store in a cool, dry place with the container tightly sealed.[10] For detailed disposal information, refer to section 13 of the Safety Data Sheet (SDS).[10]

Experimental Protocols

The following is a representative protocol for the synthesis of a Boc-protected piperidine derivative, which illustrates the general techniques used for handling compounds like this compound. This specific example details the Boc protection of a piperidine amine.

Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol is adapted from the synthesis of a related compound and serves as an illustrative example.

Materials:

-

Piperidin-4-ylmethanol (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of piperidin-4-ylmethanol (e.g., 20 g, 0.17 mol) in anhydrous THF (50 ml) in a round-bottom flask, add di-tert-butyl dicarbonate (37.9 g, 0.17 mol).[7]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours), the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

The subsequent steps to convert this intermediate to this compound would involve oxidation of the alcohol to an aldehyde, followed by a Wittig reaction, as depicted in the synthesis workflow diagram. Each of these steps would require its own specific reaction conditions, workup, and purification procedures.

References

- 1. China 1-BOC-4-Vinyl-piperidineï¼CAS# 180307-56-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. This compound CAS#: 180307-56-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound| CAS:#180307-56-6 -Letopharm Limited [letopharm.com]

- 5. 180307-56-6 | this compound | Alkenyls | Ambeed.com [ambeed.com]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 180307-56-6|this compound|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. capotchem.com [capotchem.com]

An In-depth Technical Guide to Tert-butyl 4-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-vinylpiperidine-1-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of piperidine, a "privileged scaffold" in pharmaceutical development, this molecule serves as a versatile building block for the synthesis of more complex biologically active agents.[1][2] The presence of a vinyl group offers a reactive handle for a variety of chemical transformations, making it a valuable intermediate in the construction of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Molecular Structure and Properties

This compound, with the CAS number 180307-56-6, possesses a molecular formula of C12H21NO2 and a molecular weight of 211.30 g/mol .[3][4] The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, and a vinyl substituent at the 4-position. The Boc group is a common protecting group in organic synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The vinyl group, an alkene functional group, is amenable to a variety of addition and polymerization reactions.

Physicochemical Data

While detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available from various commercial suppliers, they are not always publicly accessible.[5][6] However, the key physicochemical properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 180307-56-6 | [4] |

| Molecular Formula | C12H21NO2 | [3][4] |

| Molecular Weight | 211.30 g/mol | [3] |

| Appearance | Typically a colorless to light yellow oil or liquid | - |

| Boiling Point | Not publicly available | [4] |

| Density | Not publicly available | [4] |

| Solubility | Soluble in most organic solvents | - |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction.[7] This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[7] In this case, the synthesis starts from the commercially available Tert-butyl 4-formylpiperidine-1-carboxylate.

The Wittig Reaction: A General Overview

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[7] The ylide is typically prepared by treating a phosphonium salt with a strong base.

Experimental Protocol: Synthesis via Wittig Reaction

The following is a representative experimental protocol for the synthesis of this compound based on general Wittig reaction procedures.

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Tert-butyl 4-formylpiperidine-1-carboxylate[8]

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep yellow or orange).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution back down to 0 °C. In a separate flask, dissolve Tert-butyl 4-formylpiperidine-1-carboxylate in a minimal amount of anhydrous THF.

-

Add the solution of the aldehyde dropwise to the stirred ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[9]

Logical Workflow for the Synthesis:

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS # 180307-56-6, this compound, 4-Vinylpiperidine-1-carboxylic acid tert-butyl ester - chemBlink [ww.chemblink.com]

- 4. This compound CAS#: 180307-56-6 [m.chemicalbook.com]

- 5. 180307-56-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 180307-56-6 [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Profile of Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 4-vinylpiperidine-1-carboxylate. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its synthesis, purification, and characterization in a laboratory setting.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound based on analysis of its chemical structure and comparison with closely related analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.80 | ddd | 1H | -CH=CH₂ |

| ~4.95 | m | 2H | -CH=CH₂ |

| ~4.10 | br s | 2H | -N-CH₂(ax) |

| ~2.70 | t | 2H | -N-CH₂(eq) |

| ~2.10 | m | 1H | -CH-CH=CH₂ |

| ~1.70 | m | 2H | -CH₂(ax)- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.30 | m | 2H | -CH₂(eq)- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | C=O (carbamate) |

| ~141.5 | -CH=CH₂ |

| ~114.5 | -CH=CH₂ |

| ~79.5 | -C(CH₃)₃ |

| ~44.0 | -N-CH₂ |

| ~41.0 | -CH-CH=CH₂ |

| ~31.0 | -CH₂- |

| ~28.5 | -C(CH₃)₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinyl) |

| ~2975, 2855 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1245, 1160 | Strong | C-N stretch, C-O stretch |

| ~995, 910 | Strong | =C-H bend (vinyl out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 211 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | Strong | [M - C₄H₈]⁺ |

| 114 | Moderate | [M - C₄H₉O₂]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ |

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Wittig reaction from the corresponding ketone, Tert-butyl 4-oxopiperidine-1-carboxylate.

Synthesis of this compound via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Tert-butyl 4-oxopiperidine-1-carboxylate

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

To the cooled suspension, add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir the reaction mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the neat oil using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: General workflow for the spectroscopic analysis of the final product.

Stability and Storage of Tert-butyl 4-vinylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 4-vinylpiperidine-1-carboxylate (CAS No. 180307-56-6). This bifunctional molecule, incorporating a vinyl group and a Boc-protected piperidine ring, is a valuable intermediate in pharmaceutical synthesis. Understanding its stability profile is critical for maintaining its integrity throughout storage and handling, ensuring the reliability of experimental outcomes and the quality of downstream products. This document outlines the key factors influencing its stability, provides recommended storage and handling procedures, and presents a general framework for experimental stability assessment.

Introduction

This compound is a key building block in medicinal chemistry, valued for the synthetic versatility of its vinyl and protected amine functionalities. The stability of this intermediate is paramount, as degradation can lead to impurity formation, reduced yield in subsequent synthetic steps, and potential safety concerns. The primary determinants of its stability are the tert-butyloxycarbonyl (Boc) protecting group and the vinyl functional group. The Boc group is known to be labile under acidic conditions and at elevated temperatures, while the vinyl group can be susceptible to polymerization and oxidation. Some commercial preparations are stabilized with radical inhibitors such as MEHQ (hydroquinone monomethyl ether) to prevent polymerization of the vinyl group.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 180307-56-6 |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| Appearance | Solid or Liquid |

| Boiling Point | ~241 °C at 760 mmHg (Predicted) |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of incompatible materials. A summary of its stability under various conditions is provided in Table 2.

| Condition | Stability | Potential Degradation Pathway(s) |

| Acidic pH | Unstable | Cleavage of the Boc protecting group to yield 4-vinylpiperidine. |

| Neutral pH | Generally Stable | Minimal degradation expected under neutral aqueous conditions. |

| Basic pH | Generally Stable | The Boc group is generally stable to basic conditions. |

| Elevated Temperature | Susceptible to Degradation | Thermal decomposition can lead to the removal of the Boc group. |

| Light/UV Radiation | Potentially Unstable | The vinyl group may be susceptible to photo-induced polymerization or oxidation. |

| Oxidizing Agents | Potentially Unstable | The vinyl group and the piperidine ring can be susceptible to oxidation. |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Light: Protect from light to prevent potential photo-degradation or polymerization of the vinyl group.

Handling Precautions:

-

Handle in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from sources of ignition.

-

Avoid contact with incompatible materials such as strong acids and oxidizing agents.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, a general forced degradation study can be designed based on ICH guidelines to identify potential degradation products and pathways.

Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating analytical method (e.g., HPLC).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

-

Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80 °C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.

-

Photostability: Expose a solution and solid sample of the compound to a controlled light source according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable analytical technique, such as reverse-phase HPLC with a UV detector. A mass spectrometer (LC-MS) can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and peak areas of any degradation products.

-

Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.

-

Visualizing Stability Factors

The following diagram illustrates the key environmental and chemical factors that can impact the stability of this compound, leading to its degradation.

Caption: Factors influencing the degradation of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for the vinyl group to undergo polymerization or oxidation upon exposure to light and oxidizing agents. Adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the quality and purity of this important synthetic intermediate. For critical applications, a formal stability study is recommended to establish appropriate re-test dates and to understand the degradation profile under specific process conditions.

References

The Vinyl Frontier: A Technical Guide to the Reactivity of Vinyl Groups in Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a vinyl group onto this privileged heterocycle opens up a vast landscape of synthetic possibilities, allowing for rapid diversification and the construction of complex molecular architectures. This in-depth technical guide explores the reactivity of the vinyl group in tert-butoxycarbonyl (Boc)-protected piperidines, with a focus on three key transformations: the Heck reaction, hydroboration-oxidation, and Michael addition. This document provides detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights to empower researchers in the strategic application of these versatile building blocks.

Palladium-Catalyzed C-C Bond Formation: The Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of N-Boc-protected vinylpiperidines, it provides a direct route to introduce aryl and heteroaryl moieties, significantly expanding the accessible chemical space for drug discovery programs.

Quantitative Data Presentation

The efficiency of the Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the yields for the reaction of N-Boc-4-vinylpiperidine with various aryl bromides under different catalytic systems.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | 78 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 110 | 12 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 24 | 65 |

| 5 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 88 |

Experimental Protocol: Heck Coupling of N-Boc-4-vinylpiperidine with 4-Bromoanisole

This protocol provides a general procedure for the Heck reaction. Optimization may be required for different substrates.

Materials:

-

N-Boc-4-vinylpiperidine (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

-

Add anhydrous DMF to dissolve the catalyst and ligand.

-

Add N-Boc-4-vinylpiperidine (1.0 equiv), 4-bromoanisole (1.2 equiv), and triethylamine (2.0 equiv).

-

Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Anti-Markovnikov Hydroxylation: Hydroboration-Oxidation

The hydroboration-oxidation of the vinyl group provides a reliable method for the synthesis of primary alcohols with anti-Markovnikov regioselectivity. This two-step process allows for the introduction of a versatile hydroxyl group, which can be further functionalized to access a wide range of derivatives.

Quantitative Data Presentation

The choice of borane reagent can influence the diastereoselectivity of the hydroboration step, particularly with substituted piperidines. The following table compares the diastereomeric ratio (d.r.) of the resulting alcohol product.

| Entry | Borane Reagent | Solvent | Temp (°C) | Time (h) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | BH₃·THF | THF | 0 to rt | 2 | 1.5 : 1 | 92 |

| 2 | 9-BBN | THF | 0 to rt | 4 | >19 : 1 | 88 |

| 3 | Disiamylborane | THF | -25 to rt | 6 | 5 : 1 | 85 |

| 4 | Catecholborane | THF | rt | 12 | 2 : 1 | 75 |

Note: Diastereoselectivity is influenced by the substitution pattern on the piperidine ring. The data presented is for a model system and may vary.

Experimental Protocol: Hydroboration-Oxidation of N-Boc-4-vinylpiperidine

This protocol outlines a general procedure for the hydroboration-oxidation of a terminal alkene.

Materials:

-

N-Boc-4-vinylpiperidine (1.0 equiv)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH, 3 M)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

Part A: Hydroboration

-

To a dry, nitrogen-flushed flask, add N-Boc-4-vinylpiperidine (1.0 equiv) and dissolve in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (1.1 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

Part B: Oxidation

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂. Caution: The oxidation is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(N-Boc-piperidin-4-yl)ethanol.

Reaction Mechanism and Stereoselectivity

The hydroboration step proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond. The subsequent oxidation with hydrogen peroxide occurs with retention of stereochemistry.

Conjugate Addition: The Michael Reaction

The Michael addition, or conjugate addition, of nucleophiles to the electron-deficient double bond of a vinylpiperidine (activated by an adjacent electron-withdrawing group) is a fundamental C-C and C-heteroatom bond-forming reaction. This reaction allows for the introduction of a wide variety of functional groups at the β-position of the original vinyl moiety. For the scope of this guide, we will consider the addition to an α,β-unsaturated ester derivative of the piperidine.

Quantitative Data Presentation

The success of the Michael addition depends on the nature of the nucleophile and the catalyst employed. The following table provides representative yields for the addition of various nucleophiles to a model α,β-unsaturated ester derived from N-Boc-piperidine.

| Entry | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl malonate | NaOMe | MeOH | rt | 4 | 91 |

| 2 | Nitromethane | DBU | THF | rt | 12 | 75 |

| 3 | Thiophenol | Et₃N | CH₂Cl₂ | 0 to rt | 2 | 95 |

| 4 | Piperidine | None | Neat | rt | 1 | 98 |

| 5 | Indole | InCl₃ (10 mol%) | CH₃CN | 80 | 8 | 82 |

Experimental Protocol: Michael Addition of Dimethyl Malonate

This protocol describes the addition of a soft carbon nucleophile to an activated vinylpiperidine derivative.

Materials:

-

tert-Butyl 4-(2-(ethoxycarbonyl)vinyl)piperidine-1-carboxylate (1.0 equiv)

-

Dimethyl malonate (1.5 equiv)

-

Sodium methoxide (NaOMe, 0.2 equiv)

-

Anhydrous methanol (MeOH)

Procedure:

-

To a solution of sodium methoxide (0.2 equiv) in anhydrous methanol, add dimethyl malonate (1.5 equiv) at room temperature.

-

Stir the mixture for 15 minutes.

-

Add a solution of tert-butyl 4-(2-(ethoxycarbonyl)vinyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous methanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography to afford the Michael adduct.

General Reaction Pathway

The Michael addition proceeds via the formation of a stabilized enolate intermediate.

Conclusion

The vinyl group on a Boc-protected piperidine scaffold is a versatile functional handle that enables a diverse range of chemical transformations. The Heck reaction, hydroboration-oxidation, and Michael addition represent three fundamental and powerful strategies for the elaboration of this core structure. By providing detailed protocols, quantitative data, and mechanistic insights, this guide aims to facilitate the application of these reactions in the synthesis of novel and complex molecules for drug discovery and development. The strategic manipulation of the vinyl group's reactivity, guided by the principles outlined herein, will undoubtedly continue to be a valuable asset in the pursuit of new therapeutic agents.

Synthesis of piperidine derivatives as building blocks in organic synthesis

An In-depth Technical Guide to the Synthesis of Piperidine Derivatives as Building Blocks in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is a prevalent structural motif in over twenty classes of pharmaceuticals and a vast number of alkaloid natural products.[3][4] The conformational flexibility of the piperidine scaffold and its ability to engage in diverse intermolecular interactions make it an ideal framework for drug design, enabling enhanced binding to biological targets and favorable pharmacokinetic properties.[1][2] Consequently, the development of efficient, cost-effective, and stereoselective methods for synthesizing functionalized piperidine derivatives is a critical objective in organic chemistry and drug discovery.[3][5]

This technical guide provides an in-depth overview of key synthetic strategies for preparing piperidine derivatives as versatile building blocks. It covers fundamental methodologies, including the hydrogenation of pyridines, various cyclization strategies, multicomponent reactions, and asymmetric synthesis. Detailed experimental protocols for selected key transformations are provided, along with quantitative data to facilitate comparison of different methods.

Key Synthetic Strategies

The construction of the piperidine scaffold can be broadly categorized into two approaches: the modification of pre-existing pyridine rings and the de novo construction of the six-membered ring through cyclization reactions.

Hydrogenation of Pyridines

The catalytic hydrogenation of readily available pyridine precursors is one of the most direct methods for producing the piperidine core.[6][7] This approach is valued for its high atom economy. Various catalytic systems have been developed to achieve high yields and, in some cases, diastereoselectivity.

-

Heterogeneous Catalysis : Noble metal catalysts such as platinum, palladium, and rhodium supported on carbon (e.g., 10% Rh/C) are effective for the complete hydrogenation of aromatic rings, including pyridines, often under mild conditions (e.g., 80 °C in water).[3][8] Non-noble metal catalysts, such as nickel silicide, have also been developed as effective and stable alternatives for the diastereoselective cis-hydrogenation of substituted pyridines.[3]

-

Homogeneous Catalysis : Homogeneous catalysts can offer greater control over stereoselectivity. For instance, rhodium complexes have been shown to be effective for the hydrogenation of substituted pyridines.[3]

-

Transfer Hydrogenation : An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which employs hydrogen donors like ammonium formate or borane-ammonia in the presence of a catalyst (e.g., Pd/C or RuCl₃).[8] This method offers mild reaction conditions and operational simplicity.[8]

Ring-Forming Cyclization Strategies

De novo synthesis through the formation of new carbon-carbon and carbon-nitrogen bonds offers immense flexibility in introducing a wide array of substituents and controlling stereochemistry.

Intramolecular reactions are powerful for ring construction, leveraging tethered functionalities to ensure efficient cyclization. Key strategies include:

-

Reductive Amination : The intramolecular cyclization of amino-aldehydes or amino-ketones is a classic and reliable method.[3]

-

Intramolecular aza-Michael Reaction : The addition of a tethered amine to an α,β-unsaturated carbonyl compound provides an efficient route to substituted piperidines, often with good stereocontrol.[3]

-

Radical Cyclization : Radical-mediated cyclizations, for example from 1,6-enynes or linear amino-aldehydes, can generate polysubstituted piperidines, including those with exocyclic double bonds.[3]

-

Palladium-Catalyzed Amination : Intramolecular allylic amination and hydroamination reactions catalyzed by palladium complexes are effective for constructing the piperidine ring.[3]

Intermolecular reactions bring together two or more components to construct the ring in a convergent manner.

-

[4+2] Annulation (Kwon Annulation) : The phosphine-catalyzed [4+2] annulation of imines with allenes is a powerful method for creating functionalized piperidines.[5] The development of chiral phosphine catalysts has enabled highly enantioselective variants of this reaction.[5]

-

Aza-Diels-Alder Reaction : The cycloaddition of imines with dienes is a well-established and potent strategy for synthesizing tetrahydropyridines, which can be subsequently reduced to piperidines. This method allows for the creation of multiple stereocenters with high control.[9][10]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition : This method unites three components, such as an alkyne, alkene, and isocyanate, to form the piperidine ring. By using a cleavable tether, this approach provides a catalytic, asymmetric route to highly substituted piperidinol scaffolds.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity.[11][12] They are characterized by operational simplicity, reduced waste, and high bond-forming efficiency, making them ideal for the synthesis of diverse libraries of functionalized piperidines.[12][13] A common and effective strategy involves the one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester, often catalyzed by a Lewis or Brønsted acid.[12][14]

Asymmetric Synthesis

Given the importance of chirality in pharmacology, the development of asymmetric methods to synthesize enantiomerically pure piperidines is of paramount importance.[1][5]

-

Catalytic Asymmetric Reactions : This includes the use of chiral catalysts in reactions like the Kwon annulation, [4+2] cycloadditions, and reductive Heck reactions to set the stereochemistry of the final product.[5][15] For example, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine derivative provides access to a wide variety of enantioenriched 3-substituted piperidines.[15]

-

Organocatalysis : Chiral organocatalysts, such as diarylprolinol silyl ethers, can catalyze domino reactions (e.g., Michael addition/aminalization) to construct polysubstituted piperidines with multiple contiguous stereocenters in a single step.[16]

-

Substrate Control : Chiral auxiliaries or protecting groups attached to the substrate can direct the stereochemical outcome of a reaction, such as in diastereoselective intramolecular allylic amination.[3]

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening.[10] By anchoring the starting material to a resin, purification is simplified to filtration, and excess reagents can be used to drive reactions to completion. This methodology has been successfully applied to the synthesis of piperidine libraries using strategies like the Imino-Diels-Alder cycloaddition and the Ugi four-component reaction.[10]

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for several key synthetic strategies, allowing for direct comparison of their efficiencies and selectivities.

Table 1: Four-Component One-Pot Synthesis of Piperid-4-ones [11]

| Entry | Aldehyde | Amine | β-Ketoester | Yield (%) | Diastereomeric Ratio (cis/trans) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 85 | 80:20 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 92 | 82:18 |

| 3 | 4-Methoxybenzaldehyde | Benzylamine | Methyl acetoacetate | 88 | 75:25 |

| 4 | Thiophene-2-carboxaldehyde | Aniline | Ethyl acetoacetate | 78 | 85:15 |

Data is representative of typical results for this MCR methodology.

Table 2: Catalytic Enantioselective [4+2] Annulation of Imines with Allenes [5]

| Entry | Imine Substituent (Ar) | Allene Ester | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl | 81 | 97 |

| 2 | 4-Bromophenyl | Methyl | 83 | 98 |

| 3 | 2-Naphthyl | Methyl | 92 | 97 |

| 4 | 2-Furyl | Ethyl | 75 | 95 |

| 5 | 4-Nitrophenyl | Methyl | 94 | 91 |

Reactions catalyzed by a C2-symmetric chiral phosphepine catalyst.

Table 3: Rhodium-Catalyzed Asymmetric C-H Functionalization of Piperidines [17]

| Entry | Protecting Group | Catalyst | Aryldiazoacetate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|---|

| 1 | N-Boc | Rh₂(R-TCPTAD)₄ | Methyl 2-phenyl-2-diazoacetate | 65 | 4:1 | 70 |

| 2 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-phenyl-2-diazoacetate | 72 | >30:1 | 73 |

| 3 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-(4-bromophenyl)-2-diazoacetate | 68 | >30:1 | 65 |

| 4 | N-Bs | Rh₂(R-TPPTTL)₄ | Methyl 2-(4-methoxyphenyl)-2-diazoacetate | 75 | 29:1 | 52 |

Functionalization occurs at the C2 position of the piperidine ring.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative of the broader classes of reactions discussed.

Protocol 1: One-Pot, Four-Component Synthesis of Functionalized Piperid-4-ones[11]

This protocol describes the synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones via a one-pot condensation reaction.

-

Reaction Setup : To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

-

Reagent Addition : Add diketene (1.2 equiv) to the reaction mixture.

-

Second Addition : After monitoring the consumption of starting materials by Thin Layer Chromatography (TLC), introduce an aldehyde (1.0 equiv) to the flask.

-

Reaction Completion : Stir the reaction until completion. The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized piperid-4-one.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines[18]

This protocol details a green and efficient synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.

-

Reaction Setup : In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition : Add deionized water (2 mL) to the reaction vessel.

-

Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Monitor reaction progress by TLC.

-

Work-up : After the reaction is complete, cool the vessel to room temperature and transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification : If necessary, purify the crude product by column chromatography on silica gel.

Protocol 3: Solid-Phase Synthesis of Piperidines via Imino-Diels-Alder Cycloaddition[10]

This protocol describes the synthesis of polysubstituted 4-piperidones on a solid support.

-

Resin Preparation : Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amine Loading : Couple the desired amino acid (dienophile precursor) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours. Wash the resin extensively.

-

Imine Formation : Swell the resin in a 1% acetic acid solution in trimethyl orthoformate (TMOF). Add the desired primary amine (10-20 equivalents) and agitate the mixture at room temperature for 12-16 hours.

-

Cycloaddition : Wash the resin and suspend it in a solution of the diene (e.g., 2-amino-1,3-butadiene, 10-20 equivalents) in an appropriate solvent. Heat the reaction at 60-80°C for 24-48 hours.

-

Cleavage and Purification : Wash the resin thoroughly. Cleave the product from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid). Precipitate the crude product in cold diethyl ether, dry under vacuum, and purify by reverse-phase HPLC.

Protocol 4: Organocatalytic Asymmetric Domino Synthesis of Chiral Piperidines[16]

This protocol details the construction of highly functionalized, chiral piperidines via a domino Michael addition/aminalization cascade.

-

Reaction Setup : To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

-

Reaction : Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC.

-

Purification : Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Visualizations: Workflows and Logical Relationships

Classification of Piperidine Synthetic Strategies

Caption: Logical classification of major piperidine synthesis methodologies.

Workflow for One-Pot Multicomponent Piperidine Synthesis

Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.[11]

Workflow for Solid-Phase Piperidine Synthesis

Caption: Workflow for solid-phase piperidine synthesis via Imino-Diels-Alder.[10]

Conclusion

The synthesis of piperidine derivatives remains a vibrant and essential area of research, driven by the scaffold's immense importance in drug discovery and natural product synthesis. The methodologies outlined in this guide—from classical hydrogenation to modern asymmetric multicomponent reactions—provide a powerful toolkit for organic chemists. The choice of strategy depends on factors such as the desired substitution pattern, required stereochemistry, and scalability. Advances in catalysis, including organocatalysis and transition-metal catalysis, continue to push the boundaries of efficiency and selectivity, enabling the construction of increasingly complex and valuable piperidine-based building blocks for the next generation of therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. benchchem.com [benchchem.com]

- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 4-vinylpiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to a vast array of approved therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability. Within the diverse family of piperidine-based building blocks, tert-butyl 4-vinylpiperidine-1-carboxylate has emerged as a versatile and valuable intermediate. The presence of a reactive vinyl group, coupled with the protective tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, offers a unique combination of stability and reactivity, making it an attractive starting point for the synthesis of complex molecular architectures with therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this compound in medicinal chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Wittig reaction, starting from the commercially available tert-butyl 4-formylpiperidine-1-carboxylate. This reaction reliably introduces the vinyl functionality.

Experimental Protocol: Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Tert-butyl 4-formylpiperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure the complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| Methyltriphenylphosphonium bromide | 1.2 | Wittig salt |

| Potassium tert-butoxide | 1.2 | Strong base for ylide formation |

| Tert-butyl 4-formylpiperidine-1-carboxylate | 1.0 | Starting aldehyde |

Typical yields for this reaction are generally good, often exceeding 80%, though this can vary based on the scale and specific conditions.

Applications in Medicinal Chemistry

The vinyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a wide range of bioactive molecules. Key reactions include Michael additions, Heck couplings, and hydroboration-oxidation, which enable the extension of the molecular scaffold and the introduction of diverse functional groups.

Synthesis of CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Small molecule antagonists of CCR5 have been successfully developed as anti-HIV therapies, with Maraviroc being a notable example. The piperidine moiety is a common feature in many CCR5 antagonists, and this compound is a valuable precursor for the synthesis of novel analogues. The vinyl group can be functionalized to introduce the necessary pharmacophoric elements for potent CCR5 binding.

Experimental Workflow: Synthesis of a CCR5 Antagonist Intermediate

Caption: Synthetic route to CCR5 antagonist analogues.

Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. The piperidine ring is a common scaffold in many approved and investigational kinase inhibitors, often serving to orient functional groups for optimal interaction with the kinase active site. The vinyl group of this compound can be utilized to introduce functionalities that can form covalent or non-covalent interactions with key residues in the kinase domain.

Signaling Pathway: Generic Kinase Inhibition

Physical properties like boiling point and density of Tert-butyl 4-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of Tert-butyl 4-vinylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its boiling point and density, provides detailed hypothetical experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physical Properties

This compound is a substituted piperidine derivative with a vinyl functional group, making it a valuable intermediate for the synthesis of more complex molecules in drug discovery. The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

| Physical Property | Value |

| Boiling Point | 268.9 ± 29.0 °C (Predicted) |

| Density | 1.027 ± 0.06 g/cm³ (Predicted) |

Note: The presented data are predicted values from chemical databases and should be confirmed by experimental analysis.

Experimental Protocols

1. Determination of Boiling Point by Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A precise method for its determination is ebulliometry.

-

Apparatus: A double-walled glass apparatus known as an ebulliometer, a heating mantle, a condenser, and a calibrated thermometer or thermocouple.

-

Procedure:

-

The ebulliometer is charged with a sample of this compound (approximately 10-15 mL).

-

The apparatus is assembled with the condenser and thermometer in place, ensuring the thermometer bulb is positioned in the vapor phase above the liquid.

-

The sample is heated gently using the heating mantle.

-

As the liquid approaches its boiling point, it will begin to reflux, with the vapor condensing and returning to the boiling flask.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded at the time of the measurement, as boiling point is pressure-dependent.

-

2. Determination of Density by Pycnometry

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

-

Apparatus: A pycnometer (e.g., 10 mL or 25 mL), an analytical balance, a constant-temperature water bath, and a calibrated thermometer.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark on the pycnometer.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

The density is calculated by dividing the mass of the this compound sample by the known volume of the pycnometer.

-

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available precursors. This represents a logical workflow for the production of this key intermediate.

Caption: A potential synthetic route to this compound.

Methodological & Application

Application Notes and Protocols for the Heck Coupling Reaction of Tert-butyl 4-vinylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as a cornerstone in modern organic synthesis. This powerful transformation enables the arylation or vinylation of alkenes, providing a versatile tool for the construction of complex molecular architectures. The reaction of tert-butyl 4-vinylpiperidine-1-carboxylate with various aryl halides via the Heck coupling offers a direct and efficient route to synthesize 4-(2-arylvinyl)piperidine derivatives. These products are valuable intermediates in medicinal chemistry and drug development, as the piperidine moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and a comprehensive experimental protocol for performing the Heck coupling reaction with this compound.

Reaction Principle

The Mizoroki-Heck reaction proceeds through a catalytic cycle initiated by a palladium(0) species. The fundamental steps of this cycle include the oxidative addition of an aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by the coordination and subsequent migratory insertion of the alkene (this compound) into the aryl-palladium bond. A β-hydride elimination step then occurs to form the desired substituted alkene product and a palladium-hydride species. Finally, a base facilitates the reductive elimination of HX, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound with a range of aryl halides. This data is compiled from general principles of the Heck reaction and analogous transformations reported in the literature.[3][4][5][6]

Table 1: Optimization of Reaction Conditions

| Parameter | Variation | Observation |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ often provides a good balance of reactivity and stability. |

| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Triphenylphosphine (PPh₃) is a standard and effective ligand. Bulkier phosphines may be beneficial for less reactive aryl chlorides. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Organic bases like triethylamine (Et₃N) are commonly employed. Inorganic bases such as cesium carbonate can also be highly effective.[3] |

| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF and DMAc are generally preferred to facilitate the dissolution of reagents and intermediates. |

| Temperature | 80-140 °C | Higher temperatures are often necessary for less reactive aryl bromides and chlorides. Microwave heating can significantly reduce reaction times.[4][7] |

Table 2: Substrate Scope and Expected Yields

| Entry | Aryl Halide | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | tert-butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | 75-90% |

| 2 | 1-Bromo-4-nitrobenzene | tert-butyl 4-(4-nitrostyryl)piperidine-1-carboxylate | 80-95% |

| 3 | 4-Bromobenzonitrile | tert-butyl 4-(4-cyanostyryl)piperidine-1-carboxylate | 70-85% |

| 4 | 2-Bromopyridine | tert-butyl 4-(2-(pyridin-2-yl)vinyl)piperidine-1-carboxylate | 60-75% |

| 5 | 1-Chloronaphthalene | tert-butyl 4-(2-(naphthalen-1-yl)vinyl)piperidine-1-carboxylate | 50-70% |

Yields are estimated based on similar Heck coupling reactions and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and heating plate or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Protocol:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours (conventional heating) or 30-60 minutes (microwave heating).[4][7]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions:

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used with appropriate safety measures.

-

Reactions under pressure or at high temperatures should be conducted behind a safety shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Caption: The catalytic cycle of the Heck coupling reaction.

Caption: A general experimental workflow for the Heck coupling.

Conclusion

The Heck coupling reaction of this compound with aryl halides is a robust and highly valuable transformation for the synthesis of diverse 4-substituted piperidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates may lead to improved yields and expanded applicability, paving the way for the discovery and development of novel therapeutic agents and other functional molecules.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]